molecular formula C18H28N4O3S B12270037 N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12270037
M. Wt: 380.5 g/mol
InChI Key: NOMZBFUKYLWUBG-UHFFFAOYSA-N
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Description

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Coupling with pyridine: The final step involves coupling the methanesulfonylpiperidine derivative with a pyridine derivative using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, malaria, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)piperidin-4-amine
  • 4-Amino-1-methanesulfonylpiperidine
  • N-(piperidine-4-yl) benzamide

Uniqueness

N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C18H28N4O3S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C18H28N4O3S/c1-20(17-5-3-4-10-19-17)16-8-11-21(12-9-16)18(23)15-6-13-22(14-7-15)26(2,24)25/h3-5,10,15-16H,6-9,11-14H2,1-2H3

InChI Key

NOMZBFUKYLWUBG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CC=N3

Origin of Product

United States

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